Carbonic Anhydrase IX (CA9) Preferential Inhibition: 6-Phenylphthalazine vs. Acetazolamide Selectivity Profile Comparison
6-Phenylphthalazine exhibits a Ki of 1.60 × 10³ nM (1.60 µM) against human carbonic anhydrase IX (hCA IX), while showing substantially weaker inhibition of hCA I (Ki = 7.97 × 10³ nM) and negligible inhibition of hCA II (Ki > 1.00 × 10⁵ nM), as measured by phenol red-based stopped-flow CO₂ hydrase assay with 15 min to 24 h pre-incubation [1]. This yields a CA9/CA2 selectivity ratio of >62.5-fold and a CA9/CA1 selectivity ratio of approximately 5-fold. In contrast, the reference standard acetazolamide (AAZ) demonstrates a markedly different selectivity pattern: hCA I Ki = 250 nM, hCA II Ki = 12.1 nM, hCA IX Ki = 25.8 nM, with preferential inhibition of CA2 over CA9 by approximately 2.1-fold [2]. The inversion of CA9/CA2 selectivity between 6-Phenylphthalazine (>62.5-fold favoring CA9) and AAZ (~2.1-fold favoring CA2) represents a mechanistically significant differentiation for programs targeting tumor-associated CA9 while minimizing CA2-mediated off-target effects [3].
| Evidence Dimension | Carbonic anhydrase isoform inhibition selectivity (CA9 vs CA2) |
|---|---|
| Target Compound Data | 6-Phenylphthalazine: hCA9 Ki = 1.60 µM; hCA2 Ki > 100 µM; Selectivity ratio CA9/CA2 > 62.5 |
| Comparator Or Baseline | Acetazolamide (AAZ): hCA9 Ki = 25.8 nM; hCA2 Ki = 12.1 nM; Selectivity ratio CA9/CA2 ≈ 0.47 (i.e., CA2-preferring) |
| Quantified Difference | Selectivity inversion: 6-Phenylphthalazine is >130-fold more CA9-selective relative to CA2 compared to AAZ |
| Conditions | Stopped-flow CO₂ hydrase assay; phenol red indicator; pre-incubation 15 min–24 h; measurement at 6 h (6-Phenylphthalazine data). AAZ data from separate study using same stopped-flow technique with errors ±5–10%. |
Why This Matters
For drug discovery programs targeting tumor-associated carbonic anhydrase IX, a compound scaffold with inherent CA9-over-CA2 selectivity reduces the risk of CA2-mediated side effects (e.g., diuresis, metabolic acidosis) commonly observed with non-selective sulfonamide inhibitors, making 6-Phenylphthalazine a strategically valuable starting point for selective CA9 inhibitor optimization.
- [1] BindingDB Entry BDBM50360796 (CHEMBL1934663). Affinity Data: Ki values for 6-Phenylphthalazine against human CA1 (7.97E+3 nM), CA2 (>1.00E+5 nM), and CA9 (1.60E+3 nM). Assay: phenol red-based stopped-flow CO₂ hydrase assay, pre-incubation 15 min–24 h, measured at 6 h. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50360796. View Source
- [2] Table 3, Ki (nM) and Selectivity Ratios for Acetazolamide (AAZ) against hCA I, hCA II, hCA IX, and hCA XII. From: PMC Article PMC10353187, associated with phthalazine sulfonamide CA inhibitor study. AAZ: hCA I Ki = 250 nM; hCA II Ki = 12.1 nM; hCA IX Ki = 25.8 nM; hCA XII Ki = 5.7 nM. Mean from 3 different assays, stopped-flow technique, errors ±5–10%. View Source
- [3] Supuran, C.T. Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nat. Rev. Drug Discov. 2008, 7, 168–181. (Review establishing the therapeutic relevance of CA9 selectivity in oncology.) View Source
